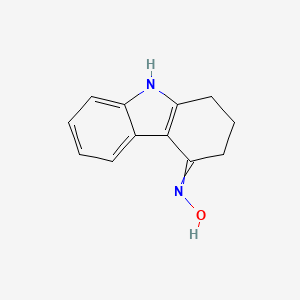![molecular formula C12H7FN2OS B1298743 5-(4-fluorofenil)tieno[2,3-d]pirimidin-4(3H)-ona CAS No. 35978-37-1](/img/structure/B1298743.png)
5-(4-fluorofenil)tieno[2,3-d]pirimidin-4(3H)-ona
Descripción general
Descripción
5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 35978-37-1. It has a molecular weight of 246.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16). The compound has been used in the study of Tyrosine-protein kinase receptors .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a melting point of 190-192 degrees Celsius .Aplicaciones Científicas De Investigación
Inhibidores del Receptor del Factor de Crecimiento Epidérmico
El compuesto es un derivado de la tetrahidrobenzo[4,5]tieno[2,3-d]pirimidina, que se ha sintetizado y caracterizado por su actividad biológica como inhibidor del receptor del factor de crecimiento epidérmico (EGFR) . Los inhibidores de EGFR se utilizan en el tratamiento de varios tipos de cáncer, incluido el cáncer de pulmón y el cáncer colorrectal .
Actividad Antitumoral
El compuesto ha mostrado una potente actividad antitumoral. En particular, uno de los compuestos diana, 4-[2-(1-piperidil)carbonilmetoxilfenthio]- 5,6,7,8-tetrahidrobenzo[4,5]tieno[2,3-d]pirimidina, demostró la actividad antitumoral más potente . Esto sugiere que el compuesto podría utilizarse en el desarrollo de nuevos fármacos contra el cáncer .
Inhibidores de VEGFR-2
El compuesto se ha sintetizado y probado in vitro para evaluar su capacidad de inhibir VEGFR-2 . VEGFR-2 es un objetivo clave en el tratamiento del cáncer, ya que juega un papel crucial en la angiogénesis, el proceso mediante el cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes . Por lo tanto, inhibir VEGFR-2 puede ayudar a prevenir el crecimiento y la propagación de los tumores .
Efectos Antiproliferativos
El compuesto ha mostrado excelentes efectos antiproliferativos contra las líneas celulares cancerosas MCF-7 y HepG2 . Esto sugiere que el compuesto podría utilizarse para prevenir la proliferación de células cancerosas, inhibiendo así el crecimiento de los tumores .
Inducción del Arresto del Ciclo Celular
Se ha encontrado que el compuesto induce el arresto del ciclo celular en la fase G2/M . Esto significa que el compuesto puede evitar que las células cancerosas se dividan y proliferen, lo que podría ayudar a ralentizar la progresión de la enfermedad .
Promoción de la Apoptosis
Se ha demostrado que el compuesto promueve la apoptosis en las células cancerosas MCF-7 . La apoptosis es el proceso de muerte celular programada, y promover este proceso en las células cancerosas puede ayudar a prevenir el crecimiento y la propagación de los tumores .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
The compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been designed and synthesized to target VEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
It is believed to interact with its targets (mycobacterium tuberculosis h37ra, mycobacterium bovis bcg, and vegfr-2) and induce changes that lead to its antimycobacterial and anticancer activities .
Result of Action
The compound has shown significant antimycobacterial activity, suggesting it could be effective in treating tuberculosis . Additionally, it has demonstrated potential anticancer activities, particularly against cancer types where VEGFR-2 plays a role .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARIIFLATJJEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352480 | |
| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35978-37-1 | |
| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do the crystal structures reveal about how 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with the Tyrosine-protein kinase receptor?
A1: While the provided abstracts do not detail the specific interactions, they confirm that crystal structures of the Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been successfully obtained [, ]. This is a crucial first step in understanding the binding mode of this molecule. Analyzing these structures can reveal key interacting residues, the conformation of the binding site, and potential hydrogen bonding or hydrophobic interactions. This information is essential for structure-based drug design and optimization of this compound as a potential inhibitor.
Q2: Besides 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, the second paper mentions a co-crystallized inhibitor. What insights can be gained from studying the binding of multiple inhibitors to the same target?
A2: Comparing the binding modes of different inhibitors, such as 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide [], within the Tyrosine-protein kinase receptor's binding site provides valuable information for structure-activity relationship (SAR) studies. By identifying common binding interactions and differences in binding affinities, researchers can gain insights into the key structural features that contribute to potency and selectivity. This knowledge can guide the design of novel and more potent inhibitors targeting this receptor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




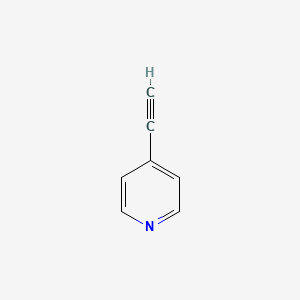




![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)

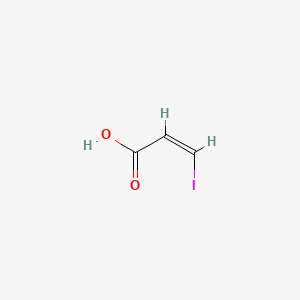
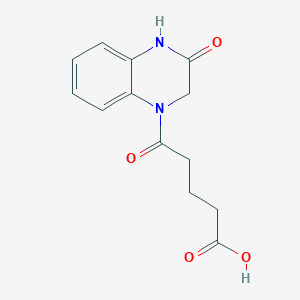
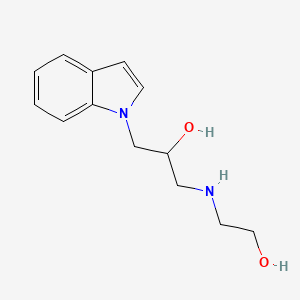
![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)
